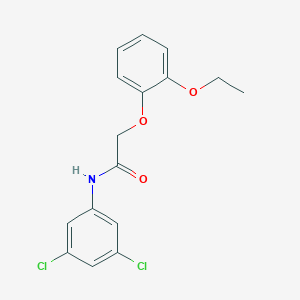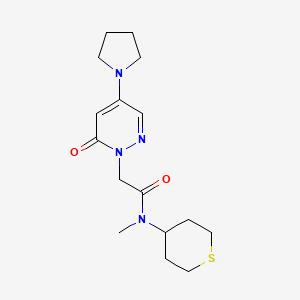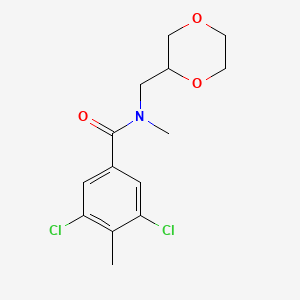![molecular formula C17H18N6OS B5651982 2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5651982.png)
2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide and related compounds involves structure-guided design approaches and optimization for potency. Key steps include amination, cyclization, and the formation of the pyrimidine core structure. This process often employs virtual screening and structure-activity relationships (SARs) to improve the efficiency and selectivity of the synthesis (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide features a pyrimidine core with various substituents that influence its biological activity. X-ray crystallography has been used to elucidate the structure, revealing how different analogs interact with CDK2's ATP binding pocket. This understanding is crucial for rationalizing biochemical structure-activity relationships (Wang et al., 2004).
Chemical Reactions and Properties
This compound participates in reactions typical of pyrimidines, such as nucleophilic substitutions, which are central to its synthesis and functionalization. The presence of a thiadiazole ring adds to its chemical reactivity, influencing its interactions with biological targets (McIntyre et al., 2010).
Physical Properties Analysis
Physical properties like solubility, melting point, and stability under various conditions are critical for the compound's application in biological systems. These properties are influenced by its molecular structure, especially the functional groups attached to the pyrimidine core (Abdelhamid et al., 2016).
Chemical Properties Analysis
The compound's chemical properties, including reactivity, potential as a kinase inhibitor, and interaction with other biological molecules, are primarily dictated by its molecular structure. The anilino and thiadiazolyl groups play a crucial role in its binding affinity and selectivity towards certain enzymes (Determann et al., 2012).
properties
IUPAC Name |
2-anilino-N-[(4-propan-2-ylthiadiazol-5-yl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11(2)15-14(25-23-22-15)10-18-16(24)12-8-19-17(20-9-12)21-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,18,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHEKADYGCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CNC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-3-cyclopropyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5651906.png)
![8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651918.png)

![4-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5651927.png)
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5651935.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5651942.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5651952.png)

![5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5651969.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)
![3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5651990.png)
![2-{[3-(aminomethyl)-1-pyrrolidinyl]methyl}-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5651992.png)